N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a fluorobenzenesulfonyl group, a thiophenylethyl moiety, and a methoxyphenylethyl substituent. The fluorobenzenesulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and binding affinity compared to non-halogenated analogs.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNYBKCJTYSXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl and thienyl intermediates, followed by their coupling with the fluorophenyl and methoxyphenyl groups under controlled reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide ()
- Structural Differences :
- Sulfonyl Group : Chlorophenylsulfonyl vs. fluorobenzenesulfonyl in the target compound. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions.
- Aromatic Ring : Furyl (oxygen-containing) vs. thiophenyl (sulfur-containing). Thiophene’s higher aromaticity and polarizability improve π-π interactions, whereas furyl’s oxygen may increase solubility.
- Synthetic Pathway : Likely involves sulfonation of the phenyl ring followed by amidation, analogous to methods in for sulfonyl-containing triazoles .
N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide ()
- Structural Differences :
- Aromatic Substituents : Dimethoxyphenyl and pyridinyl vs. fluorobenzenesulfonyl and methoxyphenyl. The pyridine ring introduces basicity and hydrogen-bond acceptor sites, contrasting with the sulfonyl group’s electron-withdrawing nature.
- Physicochemical Impact : The dimethoxy groups enhance lipophilicity (logP ~2.5 estimated) compared to the target compound’s fluorosulfonyl group (logP ~1.8 estimated) .
Thiophene-Containing Analogs
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()
- Key Comparison : Dual thiophene moieties in this compound vs. a single thiophene in the target compound. The additional thiophene may enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 or kinases).
Sulfonamide and Amide Hybrids
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Structural Parallels : Combines fluorophenyl and sulfonamide groups with a pyrimidine core. The pyrimidine ring introduces rigidity and hydrogen-bonding capacity, contrasting with the ethanediamide backbone’s flexibility.
- Bioactivity Inference : Such hybrids often exhibit kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .
Physicochemical Properties (Estimated)
| Compound | Molecular Weight | logP (Estimated) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~550 g/mol | ~1.8 | Fluorobenzenesulfonyl, thiophene |
| N-{2-[(4-Chlorophenyl)sulfonyl]-... | ~530 g/mol | ~2.1 | Chlorobenzenesulfonyl, furyl |
| N-[(2,4-dimethoxyphenyl)methyl]-... | ~385 g/mol | ~2.5 | Dimethoxyphenyl, pyridinyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
